2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
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Overview
Description
2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is an organic heterobicyclic compound belonging to the benzoxazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride, followed by cyclization in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoxazines .
Scientific Research Applications
2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Diazepam
- 1,2,4-Benzothiadiazine-1,1-dioxide
Comparison: Its benzoxazine ring structure imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
110209-88-6 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-oxo-4-phenyl-1,4-dihydro-3,1-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-14(18)11-8-4-7-10-12(11)16-15(19)20-13(10)9-5-2-1-3-6-9/h1-8,13H,(H,16,19)(H,17,18) |
InChI Key |
VLVFXSZRDOOPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)C(=O)O)NC(=O)O2 |
Origin of Product |
United States |
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